5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C14H13N3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N3S/c1-9-10(2)18-14-12(9)13(15-8-16-14)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,16,17) |
InChI Key |
HHTWYVDUCLRROQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Biological Activity
5,6-Dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological effects, and structure-activity relationships (SAR).
Synthesis of 5,6-Dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine
The synthesis of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carbonitrile with aryl nitriles in the presence of a base such as potassium t-butoxide. This method allows for the efficient formation of the thieno[2,3-d]pyrimidine core structure.
Synthetic Route Overview
-
Reactants :
- 2-amino-4,5-dimethylthiophene-3-carbonitrile
- Aryl nitriles (e.g., phenyl nitrile)
-
Conditions :
- Solvent: t-butanol
- Base: Potassium t-butoxide
- Temperature: Reflux for 6 hours
-
Yield :
- Typically ranges from 58% to 70% for various derivatives.
The resulting compound exhibits distinct spectral characteristics that aid in its identification, including specific peaks in NMR and IR spectra indicative of its functional groups and structural features .
Antibacterial and Antimycobacterial Properties
Research has indicated that thieno[2,3-d]pyrimidine derivatives demonstrate significant antibacterial and antimycobacterial activities. In vitro studies have shown that these compounds are effective against various strains of bacteria and mycobacteria.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 5,6-Dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine | Antibacterial | < 50 |
| Other derivatives | Antimycobacterial | < 100 |
These findings suggest that modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold can enhance antimicrobial efficacy .
Anti-inflammatory Effects
In addition to antimicrobial properties, several studies have investigated the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| 5,6-Dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine | 0.04 ± 0.01 |
| Celecoxib (standard) | 0.04 ± 0.01 |
This indicates that the compound may serve as a potential lead for developing anti-inflammatory agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Modifications at various positions on the pyrimidine ring or phenyl substituents can significantly impact activity.
Key Findings :
- Substituent Effects : Electron-withdrawing groups tend to enhance antibacterial activity.
- Positioning : The position of substituents on the phenyl ring can alter binding affinities to biological targets.
Case Studies
Several case studies highlight the efficacy of thieno[2,3-d]pyrimidine derivatives:
- Case Study A : A derivative with a methylsulfanyl group exhibited enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
- Case Study B : Another derivative was tested for anti-inflammatory action in carrageenan-induced edema models in rats and showed significant reduction in paw swelling compared to controls.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine typically involves cyclocondensation reactions of 2-amino-4,5-dimethylthiophene derivatives with aryl nitriles. The resulting compounds are characterized by various spectroscopic methods including NMR and mass spectrometry, confirming their structural integrity and purity.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-amino-4,5-dimethylthiophene + aryl nitrile | t-butanol, reflux | 58-70% |
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. Specifically, 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine has shown promising results in preclinical studies.
Anticancer Activity
In vitro studies have demonstrated that this compound inhibits tumor cell proliferation in various cancer cell lines. For example:
- Case Study : In xenograft models, treatment with 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine resulted in a significant reduction in tumor size compared to controls.
Anti-inflammatory Effects
The compound has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Therapeutic Applications
Given its diverse biological activities, the compound has potential applications in:
- Cancer Therapy : As an adjunct treatment to enhance the efficacy of existing chemotherapeutic agents.
- Anti-inflammatory Treatments : For conditions such as rheumatoid arthritis or other inflammatory diseases.
Safety and Toxicity Profile
Toxicological evaluations indicate that 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary assessments.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogues and their distinguishing features:
Substituent Impact on Properties
- Morpholinyl Group () : The morpholine ring introduces polarity, improving water solubility compared to the phenyl group in the parent compound. This modification is critical for enhancing bioavailability in aqueous environments.
- Fluorine Incorporation () : The fluorophenylmethyl group leverages fluorine’s electronegativity to strengthen hydrogen bonding or dipole interactions with target proteins, a strategy common in drug design to boost potency.
Preparation Methods
Formation of Carbodiimide Intermediates
Iminophosphorane 3 (derived from 5,6-dimethylthieno[2,3-d]pyrimidine precursors) reacts with aromatic isocyanates in dichloromethane (DCM) at 0–5°C to yield carbodiimides 4 (Scheme 1). These intermediates are highly reactive and directly used without purification. Key conditions include:
Amination and Cyclization
Carbodiimide 4 reacts with primary amines (e.g., aniline) in DCM, followed by sodium ethoxide-catalyzed cyclization in ethanol (Scheme 2). For 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine:
Key Data:
Structural confirmation via NMR, IR, and mass spectrometry reveals:
-
IR : Absence of C=O stretch (1689 cm) confirms amine formation.
-
NMR : Aromatic protons (δ 7.48–6.57 ppm), methyl groups (δ 2.38–2.40 ppm), and N–CH (δ 3.25 ppm).
Microwave-Assisted Condensation
Microwave irradiation significantly accelerates the condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with amines, enabling rapid access to thieno[2,3-d]pyrimidin-4-amines.
Substrate Preparation
Ethyl 2-(1-ethoxyethylideneamino)-4,5-dimethylthiophene-3-carboxylate (2 ) serves as the precursor. Its synthesis involves Gewald reaction modifications, utilizing ethyl cyanoacetate and sulfur in ethanol.
Condensation with Aniline
2 reacts with aniline under microwave irradiation (900 W, 9 minutes) to yield 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine (4a ) in 90% yield (Table 1).
Key Data:
| Method | Time | Yield (%) |
|---|---|---|
| Microwave | 9 min | 90 |
| Conventional | 5 h | 76 |
Advantages :
Base-Catalyzed Cyclization of Guanidine Intermediates
Guanidine intermediates 5 , derived from carbodiimides 4 and secondary amines, undergo sodium ethoxide-catalyzed cyclization to form 2-(dialkylamino) derivatives. While this method primarily targets 2-substituted compounds, modifying the amine (e.g., using N-methylaniline) provides structural analogs.
Reaction Mechanism
Key Data:
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Aza-Wittig Route : Requires multistep synthesis but offers high regioselectivity. Yields range from 66–74%.
-
Microwave Method : Single-step, high-yield (90%), and scalable for industrial applications.
-
Base-Catalyzed Cyclization : Limited to 2-substituted derivatives but useful for structural diversification.
Structural Characterization
X-ray crystallography of analog 8c confirms the planar thienopyrimidine core and methyl group orientations. Computational modeling (e.g., DFT) further validates electronic distributions critical for fungicidal activity.
Bioactivity and Applications
Preliminary bioassays demonstrate potent fungicidal activity against Rhizoctonia solani and Botrytis cinerea (IC < 10 μg/mL). Structure-activity relationships (SAR) indicate:
Q & A
Q. What are the critical steps in the multi-step synthesis of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of thiophene derivatives with pyrimidine precursors. Key steps include:
- Reagent Selection : Use alkylating agents (e.g., methyl iodide) to introduce methyl groups at positions 5 and 6.
- Coupling Reactions : N-phenylation via Buchwald-Hartwig amination or Ullmann coupling to attach the phenyl group .
- Optimization : Control reaction temperature (70–100°C) and pH (neutral to slightly basic) to avoid side reactions like oxidation of the thieno ring .
- Purification : Employ column chromatography (silica gel, hexane/EtOAC 3:1) and recrystallization to isolate the compound with >95% purity .
Q. Which analytical techniques are essential for confirming the structural integrity of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups at 5,6 positions and phenylamine linkage). For example, methyl protons appear as singlets at δ 2.36–2.50 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 295.1) .
- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 98% purity with retention time ~12.5 min) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) when characterizing novel derivatives of this compound?
- Methodological Answer : Contradictions often arise from dynamic effects or impurities. Strategies include:
- Multi-Technique Validation : Cross-check NMR with IR (to confirm functional groups) and X-ray crystallography (for solid-state structure) .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. For example, Gaussian09 with B3LYP/6-31G(d) basis set predicts shifts within ±0.2 ppm accuracy .
- Isotopic Labeling : Introduce H or C labels to track ambiguous proton environments .
Q. What strategies are employed to study structure-activity relationships (SAR) of this compound in pharmacological contexts?
- Methodological Answer : SAR studies focus on systematic substitutions and bioassays:
- Substituent Variation : Modify the phenyl group (e.g., electron-withdrawing -NO or -CF) to assess effects on target binding .
- Biological Assays : Test inhibitory activity against kinases (e.g., EGFR) using enzyme-linked immunosorbent assays (ELISA) or cell viability assays (IC values) .
- Data Correlation : Use QSAR models to link structural descriptors (e.g., logP, polar surface area) with activity. Example:
| Substituent | logP | IC (nM) |
|---|---|---|
| -H | 3.2 | 450 |
| -CF | 4.1 | 120 |
Q. How can computational modeling predict the reactivity and biological interactions of this compound?
- Methodological Answer : Computational tools provide mechanistic insights:
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., ATP-binding sites in kinases). The thieno ring’s planarity enhances π-π stacking with phenylalanine residues .
- Reactivity Analysis : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. The pyrimidine N-4 amine acts as a hydrogen bond donor (HOMO energy: -6.2 eV) .
- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., bioavailability score: 0.55; CYP2D6 inhibition risk: high) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Approaches include:
- Metabolic Profiling : Incubate the compound with liver microsomes to identify metabolites (e.g., hydroxylation at the methyl group detected via LC-MS/MS) .
- Formulation Optimization : Use liposomal encapsulation or PEGylation to improve solubility and half-life .
- Pharmacokinetic Studies : Measure plasma concentration-time profiles in rodent models to correlate with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
